molecular formula C17H15N3O2 B2531594 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953195-70-5

2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2531594
CAS RN: 953195-70-5
M. Wt: 293.326
InChI Key: HUDMQHBRPPNAQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods and multistep reactions. For instance, paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives using a linear synthesis approach, while paper mentions a multistep reaction to synthesize a novel compound derived from indibulin and combretastatin scaffolds. These methods typically involve the use of various spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR for characterization.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques. For example, paper discusses the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, which crystallizes in the monoclinic crystal system and has a nearly planar amide unit. The dihedral angles between the amide plane and the benzene and pyridine rings are provided, indicating the spatial arrangement of these groups.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide. However, the synthesis and reactivity of similar compounds suggest that the acetamide group could be a site for further chemical modifications, as seen in paper , where a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles is described.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their cytotoxicity against various cancer cell lines, as reported in papers and . The acidity constants (pKa) of some acetamide derivatives are determined in paper , which provides insights into the protonation behavior of these compounds. Additionally, paper discusses the vibrational properties and the stabilization of the compound's structure through hydrogen bonding, π-π stacking, and Van der Waals forces.

Scientific Research Applications

Chemical Synthesis and Properties

Research in the field of coordination chemistry has explored compounds containing pyridine and benzimidazole or benzothiazole units, highlighting their diverse chemical properties and potential for creating complex compounds with unique spectroscopic, structural, and biological activities. These studies lay the groundwork for understanding the chemical behavior and applications of "2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide" in various chemical contexts (Boča, Jameson, & Linert, 2011).

Pharmacological Activity

Stereochemistry plays a crucial role in the pharmacological profile of drug molecules. Research on analogs of piracetam, which share structural similarities with the compound of interest, has demonstrated that the stereochemistry of such molecules significantly influences their biological properties, including their effectiveness in enhancing cognitive functions and treating neurological disorders (Veinberg et al., 2015).

Environmental Impact

The environmental fate of chiral emerging pollutants, including pharmaceuticals and their derivatives, is a growing concern. Studies have shown that individual stereoisomers of pollutants can exhibit different toxicological effects and degradation patterns in the environment. This research underscores the importance of understanding the environmental behavior of specific chemical structures, including "2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide" (Wong, 2006).

Role as a Precursor for Biologically Active Molecules

The compound's structural framework is conducive to the synthesis of various biologically active derivatives. Research in medicinal chemistry has identified 1,3,4-oxadiazole and imidazole scaffolds as promising for developing new therapeutic agents. The presence of pyridine and isoxazole units in "2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide" suggests its potential utility as a precursor in synthesizing compounds with a broad spectrum of bioactivities (Verma et al., 2019).

properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(19-12-13-5-4-8-18-11-13)10-15-9-16(22-20-15)14-6-2-1-3-7-14/h1-9,11H,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMQHBRPPNAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

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